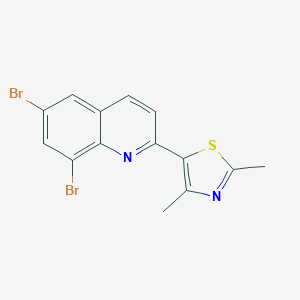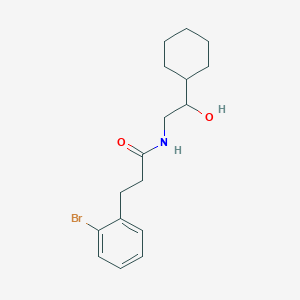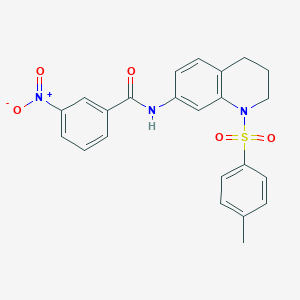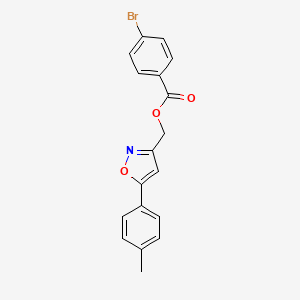![molecular formula C19H18Cl2F3N3O2 B2495768 [(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 2085690-91-9](/img/structure/B2495768.png)
[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules like [(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate involves multi-step organic reactions. Although specific synthesis routes for this compound are not detailed, related compounds often involve chlorination, amide formation, and carbamate coupling reactions. For example, the synthesis of related pyridine and piperidine derivatives may start from simple precursors such as amino pyridines, followed by successive reactions including chlorination and coupling with chloroformates or carbamates in the presence of base or catalysts to introduce the desired functional groups (Shen Li, 2012).
Molecular Structure Analysis
The molecular structure of related compounds indicates a variety of interactions and conformations. X-ray crystallography and density functional theory (DFT) studies reveal how substituents influence the overall molecule's geometry and electronic properties. For instance, carbamate and pyridine derivatives exhibit specific conformational preferences and hydrogen bonding patterns, crucial for understanding their reactivity and potential biological interactions (S. Fatma et al., 2017).
Aplicaciones Científicas De Investigación
Molecular Interactions and Binding Analysis
Molecular interaction studies, such as those conducted by Shim et al. (2002), have focused on understanding the antagonist properties of related compounds, detailing their binding interactions with specific receptors. For instance, the research on cannabinoid receptor antagonists provides a foundation for understanding how similar compounds may interact with biological targets. The studies offer insights into conformational analyses and pharmacophore models, which are crucial for drug development processes, especially in the context of neuropharmacology and cancer treatment [Shim et al., 2002].
Synthesis and Chemical Modifications
Research on synthetic methodologies has been significant, demonstrating various strategies to create or modify compounds with trifluoromethyl groups. The work by Khlebnikov et al. (2018) and others showcases techniques for preparing aminopyrroles and other nitrogen-containing heterocycles, highlighting the role of such compounds as intermediates in the synthesis of complex molecules. These methods are pivotal for the development of new pharmaceuticals and agrochemicals, given their efficiency and potential for producing derivatives with desirable properties [Khlebnikov et al., 2018].
Application in Drug Discovery and Development
The synthesis and characterization of compounds with specific functional groups, as discussed in various studies, underline the importance of such molecules in the discovery and development of new therapeutic agents. For example, compounds with pyridine and piperidine moieties have been investigated for their potential as ligands at dopamine receptors, showcasing their applicability in addressing neurological disorders and potentially offering alternatives to traditional treatments with fewer side effects [Rowley et al., 1997].
Photophysical and Electrochemical Properties
Research on rhenium(I) tricarbonyl complexes, for instance, explores the photophysical and electrochemical properties of compounds that could serve as models or components in photovoltaic and photocatalytic applications. The study of ligands with pyridine-functionalized N-heterocyclic carbene shows the potential for creating materials with unique electronic and luminescent properties, which could be beneficial in developing new technologies for energy conversion and storage [Xiao-wei Li et al., 2012].
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O2/c20-13-4-6-14(7-5-13)26-18(28)29-11-15-3-1-2-8-27(15)17-16(21)9-12(10-25-17)19(22,23)24/h4-7,9-10,15H,1-3,8,11H2,(H,26,28)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAAFEGCNHIOIT-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)COC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)COC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495688.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2495689.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2495692.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2495694.png)
![4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2495696.png)



![N-benzyl-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2495704.png)

![N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2495707.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2495708.png)